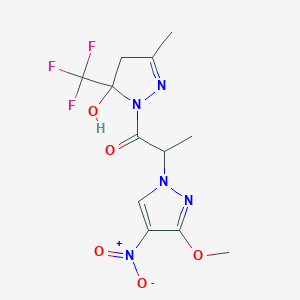
1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of certain enzymes involved in cancer progression. It has also been found to exhibit antifungal activity against certain strains of fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its potential for use as a diagnostic tool and its ability to inhibit the activity of certain enzymes. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol include studying its potential applications in other fields such as neuroscience and immunology. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 4-nitro-3-methoxybenzaldehyde in the presence of a base, followed by the addition of trifluoroacetic anhydride. The product is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anticancer, and antifungal activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
Formule moléculaire |
C12H14F3N5O5 |
|---|---|
Poids moléculaire |
365.27 g/mol |
Nom IUPAC |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3-methoxy-4-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C12H14F3N5O5/c1-6-4-11(22,12(13,14)15)19(16-6)10(21)7(2)18-5-8(20(23)24)9(17-18)25-3/h5,7,22H,4H2,1-3H3 |
Clé InChI |
MHLDSXWEAMJATC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)N2C=C(C(=N2)OC)[N+](=O)[O-] |
SMILES canonique |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate](/img/structure/B280060.png)
![methyl 7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280062.png)
![6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280066.png)
![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)
![4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280071.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280074.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280079.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(3-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280080.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
